- Hydration of terminal alkynes catalyzed by a water-soluble salen-Co (III) complexCuihua Xuebao, 2014, 35(10), 1695-1700,
Cas no 943-27-1 (4′-tert-Butylacetophenone)

4′-tert-Butylacetophenone structure
商品名:4′-tert-Butylacetophenone
4′-tert-Butylacetophenone 化学的及び物理的性質
名前と識別子
-
- 4'-tert-Butylacetophenone
- 4-tert-Butylacetophenone
- 4′-tert-Butylacetophenone
- 1-(4-(tert-Butyl)phenyl)ethanone
- p-t-Butylacetophenone
- 1-(4-tert-butylphenyl)ethanone
- 1-[4-(tert-Butyl)phenyl]ethan-1-one
- 4-Acetyl tert-butylbenzene
- 4'-t-Butylacetophenone
- PHENOMUSCOL
- p-tert-butyl acetophenone
- p-tert-Butylacetophenon
- Tert-butyl acetophenone
- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone
- p-tert-Butylacetophenone
- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
- Acetophenone, 4'-tert-butyl-
- 1-(4-tert-butyl-phenyl)-ethanone
- 1-(4-tert-butylphenyl)ethan-1-one
- 4-TERT-BUTYLPHENYL METHYL KETONE
- UYFJYGWNYQCHOB-UHFFFAOYSA-N
- Ethanone, 1-((1,1-dimethylethyl)phenyl)-
- Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
- Ethanone, 1-(4-(1,1-dimethylethyl)phenyl)-
- 4313
- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (ACI)
- Acetophenone, 4′-tert-butyl- (6CI, 8CI)
- 4-t-Butylacetophenone
- NSC 826
- p-tert-Butylacetylbenzene
-
- MDL: MFCD00017256
- インチ: 1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
- InChIKey: UYFJYGWNYQCHOB-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=CC(C(C)(C)C)=CC=1
計算された属性
- せいみつぶんしりょう: 176.120115g/mol
- ひょうめんでんか: 0
- XLogP3: 3.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 2
- どういたいしつりょう: 176.120115g/mol
- 単一同位体質量: 176.120115g/mol
- 水素結合トポロジー分子極性表面積: 17.1Ų
- 重原子数: 13
- 複雑さ: 180
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.964 g/mL at 25 °C(lit.)
- ゆうかいてん: 17-18 °C (dimorphic) (lit.)
- ふってん: 107-108 °C/5 mmHg(lit.)
- フラッシュポイント: 華氏温度:86°f< br / >摂氏度:30°C< br / >
- 屈折率: n20/D 1.52(lit.)
- すいようせい: 不溶性
- PSA: 17.07000
- LogP: 3.18670
- ようかいせい: アルコールやエーテルに溶け、水に微溶解する
- じょうきあつ: 0.0±0.5 mmHg at 25°C
4′-tert-Butylacetophenone セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H226
- 警告文: Eyeshields, Faceshields, full-face respirator (US), Gloves, multi-purpose combination respirator cartridge (US), type ABEK (EN14387) respirator filter
- 危険物輸送番号:UN 1224 3/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 10
- セキュリティの説明: S16-S29-S33-S36/37/39-S26
-
危険物標識:
- 危険レベル:3
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:3.2
- リスク用語:R10; R20/21/22; R36/37/38
- TSCA:T
- 包装等級:III
4′-tert-Butylacetophenone 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
4′-tert-Butylacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006514-25g |
4′-tert-Butylacetophenone |
943-27-1 | 95% | 25g |
1542.0CNY | 2021-07-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047102-25g |
4′-tert-Butylacetophenone |
943-27-1 | 98% | 25g |
¥327.00 | 2024-04-24 | |
TRC | B690505-5g |
4-tert-Butylacetophenone |
943-27-1 | 5g |
$ 187.00 | 2023-04-18 | ||
Apollo Scientific | OR21926-25g |
4'-(tert-Butyl)acetophenone |
943-27-1 | 98% | 25g |
£55.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZR718-1g |
4′-tert-Butylacetophenone |
943-27-1 | 97% | 1g |
91.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZR718-5g |
4′-tert-Butylacetophenone |
943-27-1 | 97% | 5g |
222.0CNY | 2021-07-15 | |
Ambeed | A637396-25g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 25g |
$41.0 | 2024-04-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001605-1g |
4′-tert-Butylacetophenone |
943-27-1 | 98% | 1g |
¥28 | 2024-07-19 | |
TRC | B690505-10g |
4-tert-Butylacetophenone |
943-27-1 | 10g |
$ 351.00 | 2023-04-18 | ||
Apollo Scientific | OR21926-100g |
4'-(tert-Butyl)acetophenone |
943-27-1 | 95% | 100g |
£114.00 | 2023-09-01 |
4′-tert-Butylacetophenone 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Sodium bromide , Acrylic acid-ethylene copolymer (reaction products with aminotetramethylpiperidine oxide and octylamine) Solvents: Water ; 5 min, rt; 1.56 h, 0 °C
リファレンス
- Electrooxidation of alcohols in an N-oxyl-immobilized poly(ethylene-co-acrylic acid)/water disperse systemBulletin of the Chemical Society of Japan, 2005, 78(9), 1677-1684,
合成方法 3
はんのうじょうけん
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 6 h, reflux
リファレンス
- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of AlcoholsACS Applied Nano Materials, 2020, 3(3), 2527-2535,
合成方法 4
合成方法 5
はんのうじょうけん
1.1 Catalysts: Tetrafluoroboric acid , Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform , Water ; 24 h, 60 °C
リファレンス
- Hydration of aromatic alkynes catalyzed by a self-assembled hexameric organic capsuleCatalysis Science & Technology, 2016, 6(15), 6031-6036,
合成方法 6
はんのうじょうけん
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ; -78 °C; 16 - 18 h, 8 bar, 60 °C
リファレンス
- In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur DioxideACS Omega, 2018, 3(12), 18065-18077,
合成方法 7
はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium diacetate , 2-(1H-Indazol-1-yl)quinoline Solvents: Decane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, 60 °C
リファレンス
- Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline LigandOrganic Letters, 2023, 25(11), 1850-1855,
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C
リファレンス
- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcoholsChemCatChem, 2014, 6(6), 1612-1616,
合成方法 10
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C
リファレンス
- A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcoholsChemical Communications (Cambridge, 2020, 56(82), 12443-12446,
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum oxide (MoO3) (nanocomposite with copper complex) Solvents: Water ; < 3 h, 80 °C
リファレンス
- Ultrasonic assisted fabrication of first MoO3/copper complex bio-nanocomposite based on Sesbania sesban plant for green oxidation of alcoholsUltrasonics Sonochemistry, 2019, 50, 331-338,
合成方法 12
はんのうじょうけん
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C
リファレンス
- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid , Water ; 10 h, 100 °C
リファレンス
- The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydrationInorganic Chemistry Communications, 2019, 109,,
合成方法 14
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Bis(trifluoromethanesulfonyl)imide , Cobaltate(3-), [[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN… Solvents: Methanol , Water ; 12 h, 80 °C
リファレンス
- Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin ComplexesJournal of the American Chemical Society, 2013, 135(1), 50-53,
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum (silica-coated iron oxide/PVA supported) ; 7 h, 80 °C
リファレンス
- First electrospun immobilized molybdenum complex on bio iron oxide nanofiber for green oxidation of alcoholsPolymer, 2018, 149, 229-237,
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: Water Catalysts: Sodium dodecyl sulfate , Platinum(2+), diaqua[N-[bis(2-methoxyphenyl)phosphino-κP]-P,P-bis(2-methoxypheny… Solvents: Water ; 20 h, 80 °C
リファレンス
- Platinum(II) Diphosphinamine Complexes for the Efficient Hydration of Alkynes in Micellar MediaAdvanced Synthesis & Catalysis, 2012, 354(6), 1095-1104,
合成方法 19
はんのうじょうけん
1.1 Catalysts: Benzene , Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ; 6 h, rt
リファレンス
- Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysisChemical Communications (Cambridge, 2023, 59(27), 4055-4058,
合成方法 20
はんのうじょうけん
1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate , Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 7 h, 25 - 30 °C
リファレンス
- Selective electrochemical oxidation of aromatic hydrocarbons and preparation of mono/multi-carbonyl compoundsScience China: Chemistry, 2021, 64(12), 2134-2141,
4′-tert-Butylacetophenone Raw materials
- 4-(Tert-butyl)phenylacetylene
- 4-tert-Butylstyrene
- 1-(4-tert-Butylphenyl)ethanol
- tert-Butylbenzene
- 1-t-butyl-4-ethylbenzene
4′-tert-Butylacetophenone Preparation Products
4′-tert-Butylacetophenone 関連文献
-
Shaikh Samser,Priyabrata Biswal,Sushanta Kumar Meher,Krishnan Venkatasubbaiah Org. Biomol. Chem. 2021 19 1386
-
2. Conformational analysis. Part 24. A lanthanide-induced-shift (LIS) NMR investigation of aromatic ketones. Lutetium versus lanthanum reagents in probing diamagnetic complexation shiftsFernando Sancassan,Giovanni Petrillo,Raymond J. Abraham J. Chem. Soc. Perkin Trans. 2 1995 1965
-
Akshay Ekanath Hande,Vinay Bapu Ramesh,Kandikere Ramaiah Prabhu Chem. Commun. 2018 54 12113
-
4. Direct alkylacylation of arenes by alkanes and cycloalkanes in the presence of aprotic superacidsIrena Akhrem,Alexander Orlinkov,Mark Vol'Pin J. Chem. Soc. Chem. Commun. 1993 257
-
Hemantkumar G. Naik,Bahar Yeniad,Cor E. Koning,Andreas Heise Org. Biomol. Chem. 2012 10 4961
943-27-1 (4′-tert-Butylacetophenone) 関連製品
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- 17610-00-3(3,5-Di-tert-butylbenzaldehyde)
- 939-97-9(4-Tert-Butylbenzaldehyde)
- 82-86-0(Acenaphthenequinone)
- 15796-82-4(4,4'-Di-tert-butylbenzophenone)
- 645-13-6(4'-Isopropylacetophenone)
- 6136-71-6(1-(3-tert-butylphenyl)ethan-1-one)
- 55709-39-2(4-tert-Butyl-3',5'-dimethylbenzophenone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:943-27-1)4′-tert-Butylacetophenone

清らかである:99%
はかる:100ml
価格 ($):172.0